molecular formula C17H19N3O3S B2434597 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea CAS No. 1203206-59-0

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea

Cat. No.: B2434597
CAS No.: 1203206-59-0
M. Wt: 345.42
InChI Key: AGHOGYKSPNQJGT-UHFFFAOYSA-N
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Description

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors and interact with biological targets through key hydrogen-bonding motifs . The structure of this compound, which incorporates a m-tolyl group and a 1,1-dioxidoisothiazolidinyl moiety, suggests potential for application in various biochemical and pharmacological studies. Compounds with the 1,1-dioxidoisothiazolidin-2-yl group have been investigated in pharmaceutical research for targeting a range of disorders . Similarly, 1-(benzo[d]thiazol-2-yl)-3-phenylurea analogs have been studied as dual inhibitors of enzymes like casein kinase 1 (CK1) and ABAD, which are relevant to neurodegenerative disorders such as Alzheimer's disease . Other urea-based molecules have also demonstrated anticancer properties by inhibiting molecular targets like the epidermal growth factor receptor (EGFR) . Based on these structural and functional analogues, researchers might explore this compound in similar paradigms. The specific mechanism of action, binding affinity, and inhibitory potential of this compound would require empirical validation through appropriate biological assays. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-4-2-5-15(12-13)19-17(21)18-14-6-8-16(9-7-14)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOGYKSPNQJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and findings from case studies.

Chemical Structure

The compound's structure includes a dioxidoisothiazolidine moiety linked to a phenyl group and a m-tolyl urea. This unique arrangement is thought to contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds that share structural similarities with this compound. For instance, derivatives of sulfonamides with similar functionalities have shown promising results in inhibiting tumor growth in various cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

Compounds with isothiazolidine rings have been noted for their antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. The specific activity of this compound against various pathogens remains to be fully elucidated but is an area of ongoing investigation.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the compound affect its biological activity. Key findings include:

  • Dioxidoisothiazolidine Moiety : Essential for maintaining biological activity.
  • Phenyl and m-Tolyl Substituents : These groups influence lipophilicity and receptor binding, impacting efficacy against target cells.

Table 1 summarizes various structural modifications and their corresponding activities.

Compound ModificationBiological ActivityReference
Dioxidoisothiazolidine retentionHigh anticancer activity
Substitution on phenyl ringEnhanced antimicrobial properties
Alteration of urea linkageReduced potency

Case Studies

Several case studies have investigated the effects of similar compounds:

  • In Vitro Studies : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, leading to apoptosis via mitochondrial pathways .
  • Animal Models : In murine models, administration of related compounds resulted in reduced tumor size and prolonged survival rates compared to controls. These effects were attributed to enhanced apoptosis and reduced angiogenesis .
  • Resistance Mechanisms : Research has also explored how these compounds can overcome resistance mechanisms in pathogens, suggesting that they may inhibit efflux pumps or target alternative metabolic pathways .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea exhibits significant antitumor properties . In vitro experiments have shown its ability to inhibit cancer cell proliferation by inducing apoptosis through the modulation of oncogenes and tumor suppressor genes. This makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity . Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it valuable in treating inflammatory diseases. Molecular docking studies suggest that it acts as a potential inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .

Case Study 1: Anticancer Research

A study conducted on various derivatives of urea compounds highlighted the efficacy of this compound against specific cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study emphasized the need for further structure-activity relationship (SAR) studies to enhance its potency .

Case Study 2: Anti-inflammatory Applications

In another investigation, the compound was tested for its anti-inflammatory effects in animal models. Results indicated a marked reduction in inflammation markers following treatment with the compound, suggesting its potential use in therapeutic applications for diseases such as arthritis and other inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation; apoptosis induction
Anti-inflammatoryReduction in pro-inflammatory cytokines; decreased inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted phenyl isothiazolidinone precursors and m-tolyl isocyanate derivatives. Key steps include:

  • Reaction conditions : Use of inert solvents (e.g., DCM or toluene), reflux temperatures, and bases like triethylamine to neutralize HCl byproducts .
  • Purification : Silica gel chromatography (e.g., 50% EtOAc in hexane) is commonly employed to isolate intermediates and final products .
  • Characterization : Confirm intermediate structures via 1H^1H-NMR (e.g., δ 8.82 ppm for urea NH protons) and 13C^{13}C-NMR (e.g., δ 157.15 ppm for carbonyl groups), supported by HRMS for molecular weight validation .

Q. How is the purity and structural integrity of the compound verified during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • Melting Point Analysis : Sharp melting ranges (e.g., 200–202°C) indicate purity .
  • Spectroscopy : 1H^1H-NMR integration ratios and 13C^{13}C-NMR chemical shifts (e.g., aromatic protons at δ 7.17–8.67 ppm) confirm regiochemistry .
  • Mass Spectrometry : ESI-MS or HRMS (e.g., m/z 361.60 [M + H]+^+) validates molecular composition .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., TTU9 in shows δ 7.32 ppm for m-tolyl protons) to resolve ambiguities.
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping aromatic signals or confirm hydrogen bonding in the urea moiety .
  • Crystallography : X-ray diffraction (e.g., as in for analogous urea derivatives) resolves stereochemical uncertainties .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in kinase inhibition studies?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with variations in the isothiazolidinone or m-tolyl groups (e.g., halogenation, electron-withdrawing substituents) .
  • Biological Assays :
  • In Vitro Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of RAF kinases, referencing pan-RAF inhibitors like 1b (IC50_{50} = 14.8 nM) .
  • Molecular Docking : Align the compound with kinase domains (e.g., EGFR or RAF) using software like AutoDock to predict binding modes .

Q. What analytical methods are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to rat plasma or simulated gastric fluid (pH 1.2–6.8) at 37°C, followed by LC-MS/MS to identify degradation products (e.g., oxidation at the isothiazolidinone moiety) .
  • Kinetic Analysis : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify degradation rates and calculate half-lives .

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